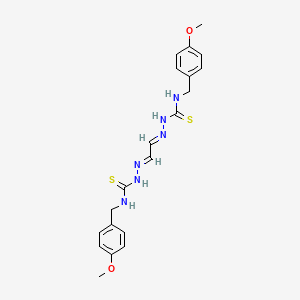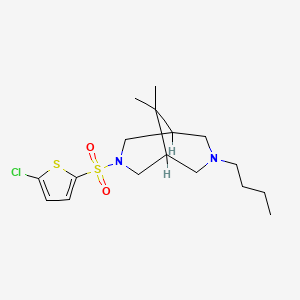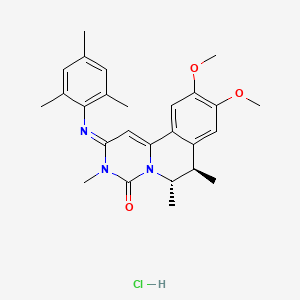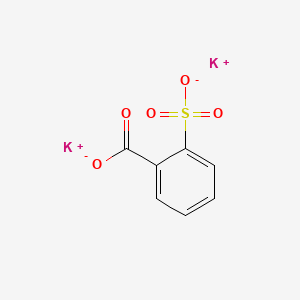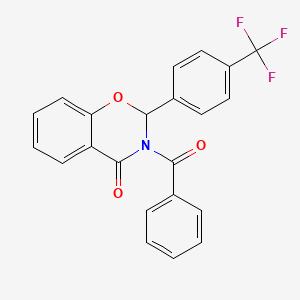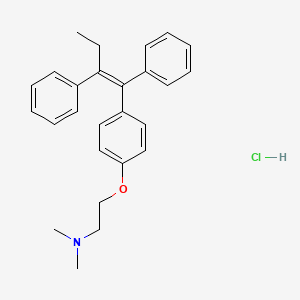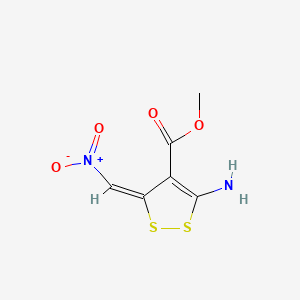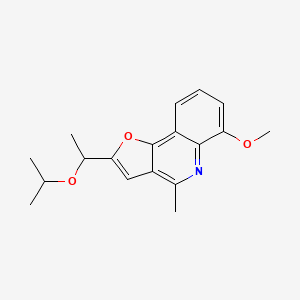
6-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline is a complex organic compound that belongs to the class of furoquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The unique structure of this compound, which includes a furoquinoline core with methoxy and methyl substituents, contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a furoquinoline intermediate, followed by the introduction of methoxy and methyl groups through electrophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with solvents such as methanol or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
6-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furoquinoline core, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted furoquinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It has shown promising biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, particularly those involving microbial infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the furoquinoline core.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the presence of hydroxyl groups, which can alter their chemical and biological properties.
Indole Derivatives: Indole-based compounds have a different heterocyclic structure but exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzene Derivatives: Compounds like 1-methoxy-4-methyl-2-(1-methylethyl)benzene have structural similarities but lack the furoquinoline core, resulting in different reactivity and applications.
Uniqueness
The uniqueness of 6-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline lies in its specific combination of functional groups and the furoquinoline core, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific and industrial fields.
属性
CAS 编号 |
89784-81-6 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
6-methoxy-4-methyl-2-(1-propan-2-yloxyethyl)furo[3,2-c]quinoline |
InChI |
InChI=1S/C18H21NO3/c1-10(2)21-12(4)16-9-14-11(3)19-17-13(18(14)22-16)7-6-8-15(17)20-5/h6-10,12H,1-5H3 |
InChI 键 |
KPEUZNJHYLKSAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(OC2=C3C=CC=C(C3=N1)OC)C(C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



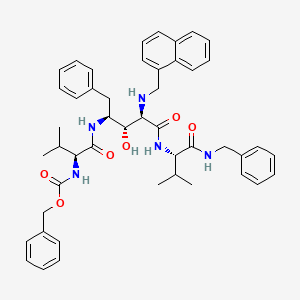
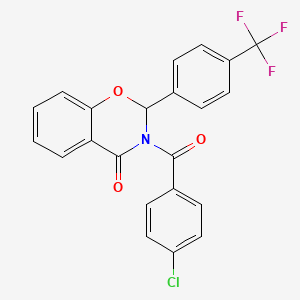
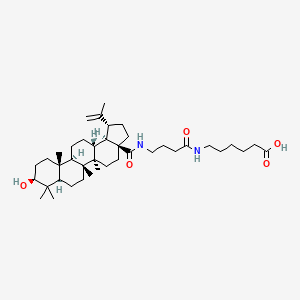
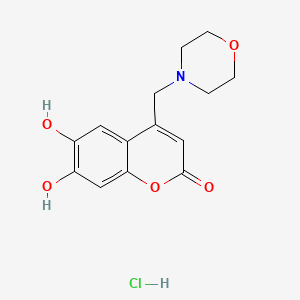

![1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine](/img/structure/B12739221.png)
